molecular formula C20H21BrN4O B4574218 N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4574218
M. Wt: 413.3 g/mol
InChI Key: XRYFTAKAVXGWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C20H21BrN4O and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.08987 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Tuning

Urea derivatives, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, have been found to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by varying the anion, highlighting the potential for developing materials with specific physical properties for various applications including biomedicine and environmental remediation (Lloyd & Steed, 2011).

Crystal Structure and Synthesis

Research on urea derivatives also includes the synthesis and crystal structure determination. For instance, studies on compounds such as 1-(4-Bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea provide insights into their structural properties, which could inform the design of new materials with desired physical and chemical characteristics (Xin, 2006).

Molecular Geometry and Computational Modeling

The Schiff base compound 4-[(2-hydroxy-3-methylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been synthesized, characterized, and studied using computational modeling to understand its molecular geometry and electronic structure. Such studies are foundational for the development of materials and molecules with specific electronic properties, potentially useful in electronics and photonics (Tanak, Agar, & Yavuz, 2011).

Antimicrobial Activity

Some urea derivatives, like those derived from 3-Bromobenzaldehyde, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents for medical and agricultural purposes (Nimavat, Popat, Vasoya, & Joshi, 2004).

Catalytic Activity and Environmental Applications

Urea derivatives have also been studied for their role in catalysis, such as iron(III) complexes of sterically hindered tetradentate monophenolate ligands, functioning as models for catechol 1,2-dioxygenases. These studies have implications for understanding enzymatic processes and designing catalysts for environmental remediation (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

Properties

IUPAC Name

1-(3-bromophenyl)-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O/c1-13-7-9-16(10-8-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-6-4-5-17(21)11-18/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYFTAKAVXGWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 4
Reactant of Route 4
N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.